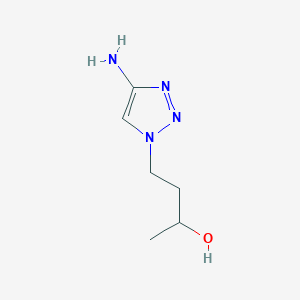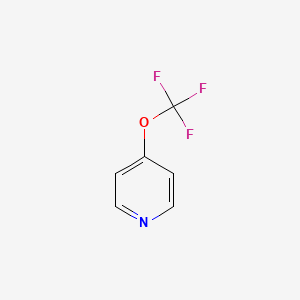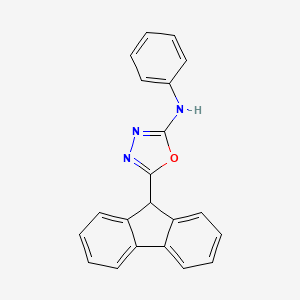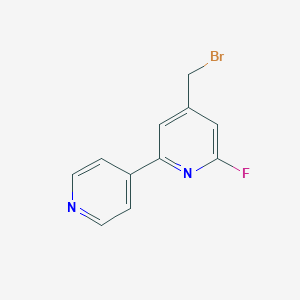
1-(Bromomethyl)-1-cyclobutylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclohexane typically involves the bromomethylation of cyclobutylcyclohexane. One common method includes the reaction of cyclobutylcyclohexane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols are formed.
Reduction: Hydrocarbons are produced.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Catalysis: The compound acts as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclohexane involves the formation of reactive intermediates such as bromonium ions or carbocations. These intermediates facilitate various chemical transformations, including nucleophilic substitution and elimination reactions . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(Bromomethyl)cyclohexane: Lacks the cyclobutyl ring, making it less sterically hindered.
1-(Chloromethyl)-1-cyclobutylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclohexane is unique due to the presence of both cyclobutyl and cyclohexane rings, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are advantageous .
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutylcyclohexane |
InChI |
InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2 |
InChI Key |
BBQAKBSOGSMTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)




![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)




